
9H-Purin-6-amine, 2-chloro-9-(phenylmethyl)-N-(4-(trifluoromethyl)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Purin-6-amine, 2-chloro-9-(phenylmethyl)-N-(4-(trifluoromethyl)phenyl)- is a synthetic compound that belongs to the purine family. This compound is characterized by the presence of a purine ring system substituted with a chloro group at the 2-position, a phenylmethyl group at the 9-position, and a trifluoromethylphenyl group at the N-position. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Purin-6-amine, 2-chloro-9-(phenylmethyl)-N-(4-(trifluoromethyl)phenyl)- typically involves multiple steps. One common method includes the chlorination of 6-aminopurine to introduce the chloro group at the 2-position. This is followed by the alkylation of the 9-position with a phenylmethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in these reactions include chlorinating agents, alkylating agents, and nucleophiles. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Chemical Reactions Analysis
Types of Reactions
9H-Purin-6-amine, 2-chloro-9-(phenylmethyl)-N-(4-(trifluoromethyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the chloro group to other functional groups.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted purines .
Scientific Research Applications
9H-Purin-6-amine, 2-chloro-9-(phenylmethyl)-N-(4-(trifluoromethyl)phenyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9H-Purin-6-amine, 2-chloro-9-(phenylmethyl)-N-(4-(trifluoromethyl)phenyl)- involves its interaction with specific molecular targets. The chloro group at the 2-position and the trifluoromethylphenyl group at the N-position play crucial roles in its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloroadenine: Similar in structure but lacks the phenylmethyl and trifluoromethylphenyl groups.
9-Benzyl-2-chloro-9H-purin-6-ylamine: Similar but with different substituents at the N-position.
Uniqueness
The unique combination of substituents in 9H-Purin-6-amine, 2-chloro-9-(phenylmethyl)-N-(4-(trifluoromethyl)phenyl)- imparts distinct chemical and biological properties, making it valuable for specific research applications .
Properties
CAS No. |
125802-45-1 |
|---|---|
Molecular Formula |
C19H13ClF3N5 |
Molecular Weight |
403.8 g/mol |
IUPAC Name |
9-benzyl-2-chloro-N-[4-(trifluoromethyl)phenyl]purin-6-amine |
InChI |
InChI=1S/C19H13ClF3N5/c20-18-26-16(25-14-8-6-13(7-9-14)19(21,22)23)15-17(27-18)28(11-24-15)10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H,25,26,27) |
InChI Key |
KGBLPVPGCZAJQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C(N=C(N=C32)Cl)NC4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


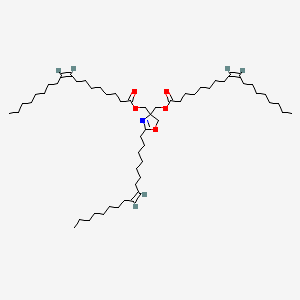
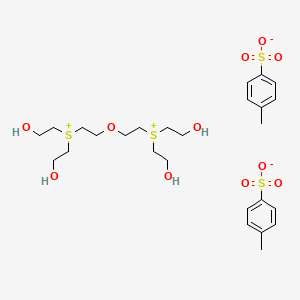
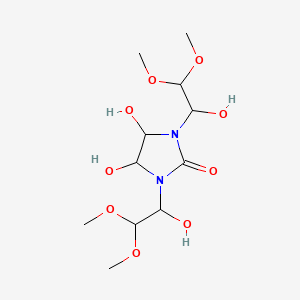
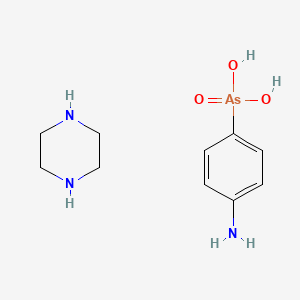


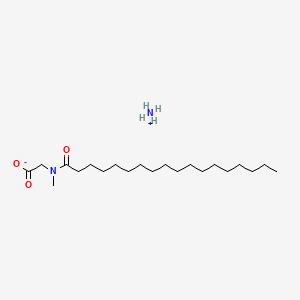
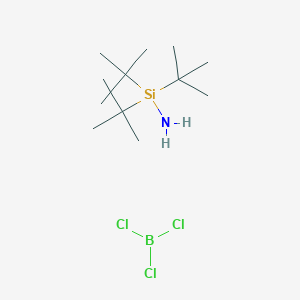


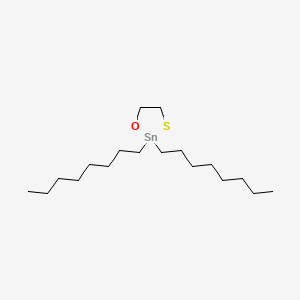


![[4-Allyl-2-methoxyphenoxy]dimethoxymethylsilane](/img/structure/B12674100.png)
